molecular formula C6H2Cl6Si B12644112 Trichloro(trichlorophenyl)silane CAS No. 27137-86-6

Trichloro(trichlorophenyl)silane

Cat. No.: B12644112
CAS No.: 27137-86-6
M. Wt: 314.9 g/mol
InChI Key: SPOAMBDEEBRZSZ-UHFFFAOYSA-N
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Description

Trichloro(trichlorophenyl)silane is an organosilicon compound with the chemical formula C6H2Cl3SiCl3 . It is a derivative of phenylsilane, where the phenyl group is substituted with three chlorine atoms. This compound is known for its reactivity and is used as a precursor in the synthesis of various silicon-containing materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(trichlorophenyl)silane can be synthesized through the direct chlorination of phenylsilane. The reaction involves the exposure of phenylsilane to chlorine gas under controlled conditions, typically at elevated temperatures. The reaction can be represented as follows:

C6H5SiH3+3Cl2C6H2Cl3SiCl3+3HClC6H5SiH3 + 3Cl2 → C6H2Cl3SiCl3 + 3HCl C6H5SiH3+3Cl2→C6H2Cl3SiCl3+3HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that ensure the efficient mixing of reactants and the control of reaction parameters such as temperature and pressure. The process may also include purification steps to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Trichloro(trichlorophenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of trichloro(trichlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of electronegative chlorine atoms, making it susceptible to nucleophilic attack. This leads to the substitution of chlorine atoms with other functional groups, resulting in the formation of new silicon-containing compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of multiple chlorine atoms on both the silicon and phenyl groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organosilicon compounds and materials .

Properties

CAS No.

27137-86-6

Molecular Formula

C6H2Cl6Si

Molecular Weight

314.9 g/mol

IUPAC Name

trichloro-(2,3,4-trichlorophenyl)silane

InChI

InChI=1S/C6H2Cl6Si/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H

InChI Key

SPOAMBDEEBRZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[Si](Cl)(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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